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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylpicolinaldehyde, systematically named 4-Chloro-6-methylpyridine-2-
carbaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry
and organic synthesis. Its unique arrangement of a chloro group, a methyl group, and a
reactive aldehyde function on the pyridine scaffold makes it a versatile building block for the
synthesis of more complex molecules with potential biological activities. The pyridine ring is a
common motif in pharmaceuticals, and its decoration with various functional groups allows for
the fine-tuning of physicochemical properties and biological targets. This guide provides a
comprehensive overview of the molecular structure, weight, and key chemical insights into this
compound.

Molecular Structure and Properties

The fundamental architecture of 4-Chloro-6-methylpicolinaldehyde is a pyridine ring with
three substituents. The aldehyde group (-CHO) is located at the 2-position (picolinyl position),
the chloro group (-Cl) at the 4-position, and the methyl group (-CHs) at the 6-position.

Molecular Formula and Weight
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Based on its structure, the molecular formula of 4-Chloro-6-methylpicolinaldehyde is
determined to be C7HsCINO.

The molecular weight is calculated as follows:

Carbon (C): 7 atoms x 12.011 amu = 84.077 amu

Hydrogen (H): 6 atoms x 1.008 amu = 6.048 amu

Chlorine (CI): 1 atom x 35.453 amu = 35.453 amu

Nitrogen (N): 1 atom x 14.007 amu = 14.007 amu

Oxygen (O): 1 atom x 15.999 amu = 15.999 amu

Total Molecular Weight: 155.58 g/mol [1]

Structural Representation

Caption: 2D structure of 4-Chloro-6-methylpicolinaldehyde.

Physicochemical Properties (Predicted)

While experimental data for this specific isomer is not readily available in public databases, we
can predict its properties based on closely related analogs such as 2-chloro-6-methylpyridine-
4-carboxaldehyde and 2-chloro-6-methylpyridine-3-carbaldehyde[1].
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Property Predicted Value Source of Analogy
CAS Number Not assigned N/A
Physical State Solid
- ) Extrapolated from similar
Boiling Point > 200 °C (at 760 mmHQ)
structures
Melting Point Likely in the range of 50-80 °C Based on substituted pyridines

Soluble in common organic o
N General characteristic of
Solubility solvents (e.g., Chloroform,

similar compounds
Methanol)

Synthesis and Reactivity

The synthesis of 4-Chloro-6-methylpicolinaldehyde is not explicitly detailed in readily
accessible literature, suggesting it may be a novel compound or a specialized intermediate.
However, a plausible synthetic strategy can be devised based on established pyridine

chemistry.

Proposed Synthetic Pathway

A logical approach would involve the selective oxidation of the corresponding alcohol, 4-chloro-
6-methyl-2-pyridinemethanol. This precursor could potentially be synthesized from
commercially available starting materials like 2,4-dichloro-6-methylpyridine.

1. Grignard Formation
2. Formaldehyde Quench

| Mild Oxidation (e.g., MnO2, PCC)

4-Chloro-6-methyl-2-pyridinemethanol I =| 4-Chloro-6-methylpicolinaldehyde

2,4-Dichloro-6-methylpyridine

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 4-Chloro-6-methylpicolinaldehyde.

Step-by-Step Methodology (Hypothetical):

© 2026 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1591898?utm_src=pdf-body
https://www.benchchem.com/product/b1591898?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Grignard Reagent Formation: The synthesis would commence with the selective formation of
a Grignard reagent at the 2-position of 2,4-dichloro-6-methylpyridine. The higher reactivity of
the chlorine atom at the 2-position makes this selective metalation feasible under controlled
conditions.

o Hydroxymethylation: The resulting Grignard reagent would then be reacted with a suitable
electrophile, such as formaldehyde or a protected equivalent, to introduce the hydroxymethyl
group at the 2-position, yielding 4-chloro-6-methyl-2-pyridinemethanol.

o Oxidation: The final step involves the mild oxidation of the primary alcohol to the aldehyde.
Reagents like manganese dioxide (MnOz2) or pyridinium chlorochromate (PCC) are
commonly employed for such transformations to avoid over-oxidation to the carboxylic acid.

Causality in Experimental Choices:

e The choice of a Grighard-based route is predicated on its reliability for C-C bond formation
on halogenated pyridines.

e The use of mild oxidizing agents is crucial to prevent the formation of the corresponding
carboxylic acid, which is a common side reaction with stronger oxidants. The aldehyde
functionality is generally more useful for subsequent derivatization in drug discovery.

Chemical Reactivity

The aldehyde group is the most reactive site for further chemical transformations, making it a
valuable handle for introducing molecular diversity. It can readily undergo:

¢ Reductive amination: To form various amine derivatives.
» Wittig reaction: To introduce carbon-carbon double bonds.

o Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes,
respectively.

Applications in Research and Development

As a functionalized pyridine derivative, 4-Chloro-6-methylpicolinaldehyde is a promising
starting material for the synthesis of novel compounds in several areas:
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e Drug Discovery: The pyridine core is a key pharmacophore in numerous approved drugs.
The aldehyde allows for the facile introduction of side chains that can interact with biological
targets. The chloro and methyl groups provide steric and electronic modulation to influence
binding affinity and pharmacokinetic properties.

o Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and
pesticides.

o Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic
frameworks (MOFs) and coordination polymers.

Conclusion

4-Chloro-6-methylpicolinaldehyde represents a valuable, albeit not widely documented,
chemical entity for synthetic and medicinal chemists. Its defined molecular structure and
calculated molecular weight of 155.58 g/mol provide the foundational data for its use in
research. While detailed experimental protocols are yet to be published in major databases, its
synthesis is rationally approachable through established methodologies in pyridine chemistry.
The reactivity of its aldehyde group, coupled with the electronic and steric influence of the
chloro and methyl substituents, positions this molecule as a key intermediate for the generation
of diverse chemical libraries aimed at the discovery of new pharmaceuticals and functional
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-6-
methylpicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591898#4-chloro-6-methylpicolinaldehyde-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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